molecular formula C15H10N2O4 B14059527 2-(2-Methyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 204715-94-6

2-(2-Methyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Katalognummer: B14059527
CAS-Nummer: 204715-94-6
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: IHGBNMNNTAOSFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Isoindole-1,3(2H)-dione, 2-(2-methyl-6-nitrophenyl)- is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-methyl-6-nitrophenyl)- typically involves the reaction of phthalic anhydride with an appropriate amine derivative. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene or xylene, under reflux conditions. Catalysts like Lewis acids may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2-methyl-6-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-methyl-6-nitrophenyl)- would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalimide: A simpler isoindole derivative used in organic synthesis.

    N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom.

    Nitrobenzene Derivatives: Compounds with nitro groups attached to benzene rings.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(2-methyl-6-nitrophenyl)- is unique due to the presence of both the isoindole structure and the nitro group, which can impart specific chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

204715-94-6

Molekularformel

C15H10N2O4

Molekulargewicht

282.25 g/mol

IUPAC-Name

2-(2-methyl-6-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10N2O4/c1-9-5-4-8-12(17(20)21)13(9)16-14(18)10-6-2-3-7-11(10)15(16)19/h2-8H,1H3

InChI-Schlüssel

IHGBNMNNTAOSFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.